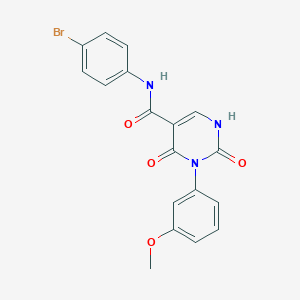![molecular formula C13H13ClN2O B2776704 N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide CAS No. 2196446-55-4](/img/structure/B2776704.png)
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide, also known as CIEPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and antioxidant properties. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in lab experiments is its high potency and specificity. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to have potent activity against cancer cells at low concentrations, making it an attractive candidate for further study. However, one of the main limitations of using N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in lab experiments is its potential toxicity. Studies have shown that N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and pathways that are targeted by N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide. Another area of research is to develop more potent and selective analogs of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide that may have improved therapeutic potential. Finally, further studies are needed to evaluate the safety and efficacy of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide involves the reaction of 5-chloroindole with propargylamine followed by the addition of acryloyl chloride. The resulting compound is then purified using column chromatography to obtain N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer. Studies have shown that N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[2-(5-chloroindol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-13(17)15-6-8-16-7-5-10-9-11(14)3-4-12(10)16/h2-5,7,9H,1,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXYZCGGZPDJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

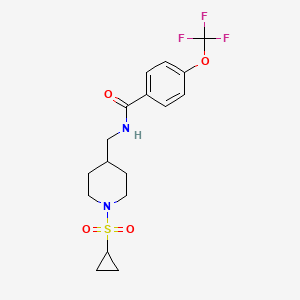
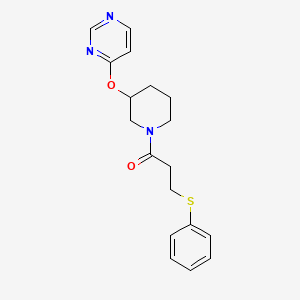

![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
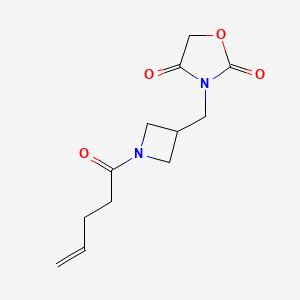
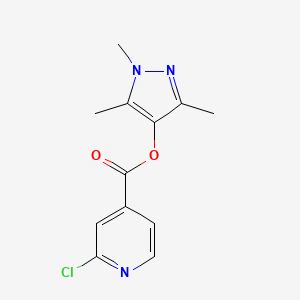

![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)
![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)
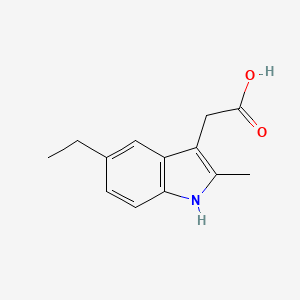
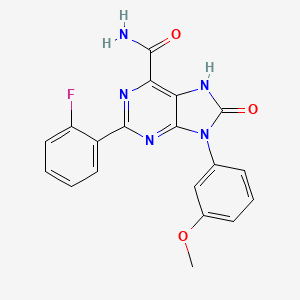
![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
